molecular formula C13H17BrN2O4S B2412179 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide CAS No. 2034559-10-7

5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide

Cat. No. B2412179
CAS RN: 2034559-10-7
M. Wt: 377.25
InChI Key: GUFCDAGEWZRLEC-UHFFFAOYSA-N
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Description

5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex compound with a unique molecular structure that has been synthesized using various methods.

Scientific Research Applications

Potential Treatment of Cognitive Deficits in Schizophrenia

A study identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a compound structurally related to 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide, as a potential treatment for cognitive deficits in schizophrenia. This compound is a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showing promise in auditory sensory gating and cognitive performance models (Wishka et al., 2006).

Reductive Elimination in Organic Synthesis

Another study explores the reductive elimination of 8-oxabicyclo[3.2.1]octanes, which includes structures similar to the query compound. These compounds are created through [4+3] cycloaddition of monohalogeno-oxyallyl intermediates with furans and are important for various synthetic transformations in organic chemistry (Föhlisch & Kreiselmeier, 2001).

Serotonin 5-HT4 Receptor Agonism

A series of related compounds, including N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides, have been synthesized and evaluated for their serotonin 5-HT4 receptor agonistic activity. These findings are significant in the context of enhancing gastrointestinal motility, demonstrating the potential therapeutic applications of such compounds (Suzuki et al., 2001).

Development of Alpha7 nAChR Agonists

Another study similar to the first, but with a different compound, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (3a, PHA-709829), identifies it as a potential treatment for cognitive deficits in schizophrenia. It's an alpha7 nAChR agonist with in vitro and in vivo efficacy, demonstrating the broad scope of research in this area (Acker et al., 2008).

Antiprotozoal Agents

A compound structurally similar to the query chemical was evaluated for its antiprotozoal properties. The study synthesized and tested diamidines with strong DNA affinities, showcasing their potential in treating diseases caused by T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

properties

IUPAC Name

5-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-21(18,19)16-9-2-3-10(16)7-8(6-9)15-13(17)11-4-5-12(14)20-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFCDAGEWZRLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide

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